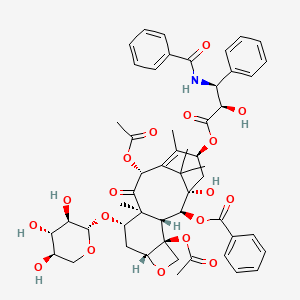
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
Vue d'ensemble
Description
“N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline” is a chemical compound with the linear formula (CH3)3SiC≡CC6H4N(CH3)2 . It has a molecular weight of 217.38 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of potassium carbonate in methanol at room temperature for 3 hours . Another method involves the use of piperidine, copper (I) iodide, bis(triphenylphosphine)palladium(II)-chloride, and triphenylphosphine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN(C)c1ccc(cc1)C#CSi(C)C . Physical And Chemical Properties Analysis
“this compound” has a density of 0.9±0.1 g/cm^3 and a boiling point of 274.7±32.0 °C at 760 mmHg . Its molar refractivity is 69.8±0.4 cm^3 .Applications De Recherche Scientifique
Fluorescence-Based Temperature Detection
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline demonstrates a unique property where its fluorescence intensity increases with temperature. This feature is attributed to the activation of more vibrational bands leading to stronger twisted-intramolecular-charge-transfer (TICT) emissions upon heating. This characteristic makes it suitable for ratiometrically detecting temperature variations (Cao et al., 2014).
Synthesis and Applications in Organometallic Chemistry
This compound plays a role in the synthesis of various organometallic compounds. For example, it reacts with butyllithium and then with various silyl, germyl, and stannyl chlorides, leading to the formation of substituted anilines. These anilines are further involved in the synthesis of homo- and heteroleptic germylenes and stannylenes, crucial in the study of organometallic chemistry (Vaňkátová et al., 2011).
Polyphosphazenes and Their Thermal Reactions
Poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene), synthesized through the reaction with poly-(dichlorophosphazene), is an example of polyphosphazenes with this compound. These polymers exhibit solubility in common organic solvents and can be thermally cured under moderate conditions, highlighting their potential in material science (Chang et al., 1992).
Nonlinear Optical Properties in Organic Nanorods
Studies on the nonlinear optical response of one-dimensional organic nanorods of derivatives of this compound, like DMFSPA, have shown significant enhancement in two-photon excited fluorescence. This suggests potential applications in solid-state organic devices due to their improved optical properties (Raymond et al., 2008).
Applications in Synthetic Organic Chemistry
In synthetic organic chemistry, derivatives of this compound are used as reagents in various reactions. For instance, in iridium-catalyzed addition reactions toα,β-unsaturated carbonyl compounds, these derivatives show effective reactivity under visible light conditions. This highlights its utility in creating complex organic molecules (Lenhart & Bach, 2014).
Charge-Transfer Chromophores
This compound is instrumental in creating strong charge-transfer chromophores. By undergoing [2+2] cycloadditions with TCNE and TCNQ, it forms donor-acceptor chromophores. These chromophores exhibit efficient intramolecular charge-transfer interactions, indicating potential applications in photovoltaics and molecular electronics (Chen et al., 2011).
Catalytic Cyclization Reactions
This compound derivatives are also used in Pd(II)-catalyzed cyclization reactions to synthesize benzo[a]carbazoles, a class of compounds with significant pharmaceutical and material science applications. This demonstrates its role in facilitating complex organic syntheses (Chen et al., 2010).
Electrochemical Applications
In electrochemical studies, the compound's derivatives have been used to investigate the electrochemical silylation of phenylacetylene. This research is pivotal in understanding the mechanisms of silylation, a crucial reaction in organic synthesis (Jouikov & Salaheev, 1996).
One-Pot Synthesis of Quinolines
It is also utilized in the synthesis of 4-alkoxy-2-arylquinolines through a one-pot reaction with arylaldehydes. This method represents a significant advancement in the efficient and streamlined synthesis of quinolines, which are important in medicinal chemistry (Wang et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-4-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NSi/c1-14(2)13-8-6-12(7-9-13)10-11-15(3,4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFXFPTVUQSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455437 | |
| Record name | N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40230-97-5 | |
| Record name | N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Trimethylsilylethynyl-4-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















